3-Methyl-4-nitrocyclohex-3-ene-1-carbonitrile
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Overview
Description
3-Methyl-4-nitrocyclohex-3-ene-1-carbonitrile is an organic compound characterized by a cyclohexene ring substituted with a methyl group, a nitro group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitrocyclohex-3-ene-1-carbonitrile typically involves the nitration of 3-methylcyclohex-3-ene-1-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitrocyclohex-3-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as ammonia or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-methyl-4-aminocyclohex-3-ene-1-carbonitrile.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
3-Methyl-4-nitrocyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitrocyclohex-3-ene-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclohex-3-ene-1-carbonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrocyclohex-3-ene-1-carbonitrile: Lacks the methyl group, which can influence its steric and electronic properties.
Properties
CAS No. |
62438-52-2 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-methyl-4-nitrocyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C8H10N2O2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h7H,2-4H2,1H3 |
InChI Key |
GQXASQLYVMGOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC(C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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